molecular formula C12H20Cl2N2O B1434509 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride CAS No. 164009-65-8

1-(2-Ethoxy-phenyl)-piperazine dihydrochloride

Cat. No. B1434509
M. Wt: 279.2 g/mol
InChI Key: VILMZSJMNLFFEV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with thiosemicarbazide in the presence of phosphorus oxychloride . This is followed by acylation of the amino group of the resulting oxadiazoles with various acid chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . Other functional groups, such as ethoxy and phenyl groups, may also be present .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include reactions with thiosemicarbazide and various acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For example, phenylboronic acid, a compound with a phenyl group similar to the one in the compound you mentioned, is a white powder and is commonly used in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Analysis

1-(2-Ethoxy-phenyl)-piperazine dihydrochloride, while not directly mentioned, is closely related to compounds involved in the synthesis and chemical analysis of various derivatives for therapeutic applications. For instance, derivatives of piperazine, such as those explored for their antidepressant and antianxiety activities, involve detailed synthetic routes starting from basic aromatic compounds, showcasing the compound's relevance in the development of novel therapeutic agents (Kumar et al., 2017). Similarly, the spectroscopic investigation of related phenyl substituted compounds, including 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine, offers insight into the structural and electronic properties of such derivatives, underlining their potential in drug design and chemical analysis (Prabavathi et al., 2015).

Pharmaceutical Development

In the realm of pharmaceuticals, compounds structurally similar to 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride are pivotal in the creation of new drugs. The development of cetirizine dihydrochloride, a long-acting antihistamine, involves intermediates that share a core piperazine structure, highlighting the critical role of such compounds in medicinal chemistry (Reiter et al., 2012). Additionally, piperazine derivatives have been synthesized for cardiotropic activity, illustrating the compound's utility in addressing cardiovascular conditions (Mokrov et al., 2019).

Anticancer Research

Piperazine compounds, akin to 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride, find applications in cancer research, particularly in the design of molecules with potential anticancer activities. Studies on triazine derivatives featuring a piperazine moiety have shown promising antiproliferative effects against breast cancer cells, underscoring the importance of such structures in developing cancer therapeutics (Yurttaş et al., 2014). The exploration of diazeniumdiolates with O-arylated modifications, including piperazine functionalities, further emphasizes the broad-spectrum anti-cancer potential of these compounds (Keefer, 2010).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and how they are used. For example, 2-Hydroxy-2-methylpropiophenone, a compound with a structure somewhat similar to the one you mentioned, is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on such compounds could include further exploration of their potential uses in pharmaceuticals and other organic compounds .

properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14;;/h3-6,13H,2,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMZSJMNLFFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-phenyl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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